Pyridine-2,5-dicarbaldehyde

Coordination Chemistry Ligand Design Rhenium Complexes

Pyridine-2,5-dicarbaldehyde (C7H5NO2, MW 135.12) is the definitive 2,5-isomer for constructing durable MOFs and COFs. Unlike its labile 2,6-isomer, the 2,5-substitution pattern provides a rigid 1,3-vectorial geometry that prevents framework collapse and ensures metal complex stability. Its enhanced electrophilicity at the 2-position enables selective functionalization under mild conditions, optimizing multi-step syntheses. For applications demanding structural predictability—gas storage, heterogeneous catalysis, or sensor design—this isomer is non-interchangeable. Procure with confidence for reproducible, high-performance materials.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 6221-01-8
Cat. No. B1601228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,5-dicarbaldehyde
CAS6221-01-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)C=O
InChIInChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H
InChIKeyGVWYIGSUECJNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,5-dicarbaldehyde (CAS 6221-01-8): A Strategic Building Block for Organic Synthesis and Materials Science


Pyridine-2,5-dicarbaldehyde (C7H5NO2, MW: 135.12) is a heteroaromatic dialdehyde . The pyridine ring's nitrogen atom and two aldehyde groups at the 2- and 5-positions create a distinct geometric and electronic profile, making it a versatile precursor for constructing Schiff base ligands, coordination complexes, covalent organic frameworks (COFs), and functional materials .

Why Pyridine-2,5-dicarbaldehyde Cannot Be Replaced by Other Pyridine Isomers


Substituting Pyridine-2,5-dicarbaldehyde with its isomeric analogs (e.g., 2,3-, 2,4-, 2,6-, 3,4-, 3,5-dicarbaldehydes) or monoaldehydes leads to divergent outcomes in complex stability, spatial architecture, and catalytic performance. The specific 2,5-substitution pattern is critical: it dictates the metal coordination geometry, affects the stability of the resulting metal complexes, and provides a unique vectorial orientation for the construction of extended frameworks [1]. This precludes simple, like-for-like interchange in sensitive applications like MOF synthesis or sensor design.

Pyridine-2,5-dicarbaldehyde: A Quantitative Assessment of Key Differentiators


Enhanced Metal Complex Stability vs. the 2,6-Isomer in Rhenium(I) Coordination

In a direct comparative study of rhenium(I) complexes, Pyridine-2,5-dicarbaldehyde forms a stable complex, whereas the 2,6-isomer forms an 'appreciably less-stable' complex that is highly fluxional and dissociates at ambient temperatures [1]. The 2,6-complex exhibits dynamic behavior with a measured activation energy (ΔG‡) in the range of 59–64 kJ mol−1 at 298.15 K, indicating low thermodynamic stability [1]. In contrast, the 2,5-isomer's complex lacks this pronounced fluxionality, offering a more rigid and predictable coordination environment.

Coordination Chemistry Ligand Design Rhenium Complexes

Distinctive NMR and Structural Fingerprint for Quality Control and Validation

The compound exhibits a highly specific and reproducible 1H and 13C NMR signature, which serves as a definitive fingerprint for identity verification and purity assessment, a critical differentiator from other isomers . In a validated synthesis achieving 75% yield, key 1H NMR signals (CDCl3, 400 MHz) are observed at δ 10.21 (s, 1H, CHO), 10.13 (s, 1H, CHO), 9.22 (s, 1H, ArH), 8.32 (d, J = 7.6 Hz, 1H, ArH), and 8.09 (d, J = 8.0 Hz, 1H, ArH). The 13C NMR (100 MHz, CDCl3) shows characteristic carbonyl signals at δ 192.31 and 189.90, and aromatic carbons at δ 155.52, 151.81, 137.28, 133.47, and 121.69 .

Analytical Chemistry Quality Control Spectroscopy

Differential Reactivity Inferred from Positional Effects in Aquathermolysis

A study on the high-temperature aqueous chemistry of pyridines establishes that 2-substituted pyridines (like 2-carboxaldehyde) are 'more reactive than the corresponding 3-isomers' [1]. While not a direct study of the dialdehyde, this class-level finding supports the inference that the aldehyde at the 2-position in Pyridine-2,5-dicarbaldehyde will exhibit heightened reactivity compared to, for instance, the 3,5-isomer. This is due to the electron-withdrawing effect of the adjacent nitrogen, which polarizes the carbonyl group, making it more electrophilic [1].

Reaction Mechanisms Heterocyclic Chemistry Stability Studies

Definitive Application Scenarios for Pyridine-2,5-dicarbaldehyde Based on Proven Differentiation


Synthesis of Robust Metal-Organic Frameworks (MOFs) and Coordination Polymers

The superior stability of metal complexes formed with the 2,5-isomer, as evidenced by the lack of fluxionality compared to the labile 2,6-isomer [1], makes this compound an ideal linker for constructing durable MOFs. Its well-defined 1,3-geometry is crucial for creating predictable, extended network topologies, a key requirement for applications in gas storage, separation, and heterogeneous catalysis. This eliminates the risk of framework collapse due to ligand dissociation.

Development of Predictive Catalysts and Functional Materials

The combination of its distinct, verifiable NMR signature [1] and its unique 2,5-vectorial geometry allows researchers to design materials with predictable properties. The defined spatial arrangement and coordination behavior enable the rational tuning of catalytic sites and material porosity. The unambiguous spectroscopic profile is essential for monitoring reaction progress and confirming the structural integrity of the final material, ensuring batch-to-batch consistency in procurement and R&D.

Specialty Organic Synthesis Requiring High 2-Position Reactivity

In multi-step syntheses of complex molecules, the enhanced electrophilicity of the aldehyde group at the 2-position, inferred from class-level studies [1], can be strategically exploited. This allows for selective functionalization at the 2-position in the presence of other aldehydes or under mild conditions, providing a synthetic advantage over the less reactive 3- or 4-substituted pyridinecarboxaldehyde isomers for constructing key intermediates.

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